![molecular formula C20H14N4O2 B11992117 4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol CAS No. 114991-90-1](/img/structure/B11992117.png)
4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol is a complex organic compound that belongs to the class of imidazole and phenazine derivativesThe unique structure of this compound allows it to interact with metal ions and other molecules, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol typically involves the reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of a catalyst such as manganese (III) acetate. This one-pot process is carried out at room temperature and yields the desired compound with a high efficiency of 80-85% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using halogens or nitro groups under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce amines or alcohols
Scientific Research Applications
Chemistry
- Coordination Chemistry : The compound acts as a ligand in coordination chemistry, forming stable complexes with metal ions such as uranyl and copper. This property is valuable for creating new materials and studying metal ion interactions.
- Fluorescent Probes : It has been investigated for its potential as a fluorescent probe to detect metal ions like iron (III) and nitric oxide. Its ability to enhance fluorescence upon binding to these ions makes it suitable for bioimaging applications.
Biology
- Antitumor Activity : Recent studies have shown that 4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays indicated growth inhibition percentages of 82% against leukemia cell lines and 88% against ovarian cancer cells, suggesting its potential as an anticancer agent .
- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by excessive inflammation. Its mechanism involves interaction with biological targets, enhancing its medicinal properties .
Industrial Applications
- Organic Light-Emitting Diodes (OLEDs) : The compound is utilized in the development of OLEDs due to its electronic properties. Its ability to form stable complexes with metals can enhance the performance of electronic devices.
Antitumor Activity Case Study
In a study evaluating the cytotoxic effects of various imidazo[4,5-b]phenazine derivatives, this compound demonstrated significant growth inhibition against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The IC50 values were reported at approximately 8.47 µM and 9.22 µM respectively after a treatment duration of 72 hours. The mechanism was attributed to interference with cell cycle progression and induction of apoptosis .
Anti-inflammatory Case Study
Another investigation explored the anti-inflammatory effects of this compound using animal models of inflammation. Results indicated a reduction in inflammatory markers and improved clinical outcomes in treated subjects compared to controls. This suggests its potential application in therapeutic settings for inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol involves its interaction with metal ions and other molecules. The compound acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This binding can result in changes in the electronic and optical properties of the metal complexes, leading to increased fluorescence or other effects . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes and receptors in cells.
Comparison with Similar Compounds
4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol is unique due to its extended conjugation and ability to form stable complexes with metal ions. Similar compounds include:
2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol: Lacks the methoxy group, which can affect its binding properties and fluorescence.
2-(2-Hydroxy-phenyl)benzimidazole derivatives: These compounds have dual emission characteristics, unlike the single fluorescence band observed in this compound.
The presence of the methoxy group in this compound enhances its solubility and may influence its reactivity and binding affinity compared to similar compounds.
Biological Activity
4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive review of its biological activity, synthesis, and applications based on recent research findings.
- CAS Number : 114991-90-1
- Molecular Formula : C20H14N4O2
- Molecular Weight : 342.3 g/mol
- IUPAC Name : 4-(10H-imidazo[4,5-b]phenazin-2-yl)-2-methoxyphenol
Structural Characteristics
The compound features an imidazo[4,5-b]phenazine core with a methoxy and phenolic functional group, contributing to its unique chemical reactivity and biological interactions.
Synthesis
The synthesis typically involves the reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of catalysts like manganese (III) acetate. This one-pot reaction is efficient, yielding the compound with an efficiency of 80-85% under optimized conditions.
Antitumor Activity
Recent studies have explored the compound's potential as an anticancer agent. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant growth inhibition in MCF-7 and HeLa cell lines, with IC50 values around 8.47 µM and 9.22 µM respectively after 72 hours of treatment . The mechanism appears to involve interference with cell cycle progression and apoptosis induction.
Anti-inflammatory Properties
The compound has also been investigated for anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
The biological activity is largely attributed to its ability to interact with various biological targets:
- Metal Ion Binding : Acts as a ligand for metal ions such as iron(III), which can enhance its fluorescence properties and biological activity.
- Topoisomerase Inhibition : Similar compounds have shown dual inhibition of topoisomerases I and IIα, which are critical enzymes in DNA replication and transcription .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Key Activity | IC50 (µM) |
---|---|---|---|
This compound | Structure | Antitumor | 8.47 |
2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol | Structure | Antitumor (less effective) | N/A |
2-(2-Hydroxy-phenyl)benzimidazole derivatives | Structure | Dual emission characteristics | N/A |
The presence of the methoxy group in this compound enhances its solubility and may influence its reactivity and binding affinity compared to similar compounds.
Study on Cytotoxicity
In a recent study evaluating the cytotoxic effects of this compound on cancer cell lines:
- MCF-7 Cells : Showed a decrease in viable cells from 58.48% at 5 µM to 21.24% at 20 µM after 48 hours.
- HeLa Cells : Viability dropped from 62.67% at 5 µM to 29.33% at 20 µM after similar treatment durations.
These results suggest a dose-dependent cytotoxic effect that warrants further exploration for potential therapeutic applications.
In Vivo Studies
Preliminary in vivo studies using chick chorioallantoic membrane (CAM) assays indicated that the compound may inhibit angiogenesis in tumor tissues, further supporting its potential as an anticancer agent .
Properties
CAS No. |
114991-90-1 |
---|---|
Molecular Formula |
C20H14N4O2 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-(10H-imidazo[4,5-b]phenazin-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C20H14N4O2/c1-26-19-8-11(6-7-18(19)25)20-23-16-9-14-15(10-17(16)24-20)22-13-5-3-2-4-12(13)21-14/h2-10,21,25H,1H3 |
InChI Key |
IJXPWRJSJBJMMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.